molecular formula C10H10N2O B1504992 5-Methoxyquinolin-6-amine CAS No. 54620-48-3

5-Methoxyquinolin-6-amine

Cat. No.: B1504992
CAS No.: 54620-48-3
M. Wt: 174.2 g/mol
InChI Key: RJUWMZNBSHEASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyquinolin-6-amine: is a quinoline derivative characterized by a methoxy group at the 5-position and an amine group at the 6-position of the quinoline ring

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinolin-6-amine can undergo various chemical reactions, including:

    Common Reagents and Conditions:

      Major Products Formed:

      • Oxidation: Quinone derivatives such as 5-methoxyquinone.

      • Reduction: Hydroquinoline derivatives such as 5-methoxyhydroquinoline.

      • Substitution: Substituted quinolines with various functional groups at different positions on the ring.

      Properties

      IUPAC Name

      5-methoxyquinolin-6-amine
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI

      InChI=1S/C10H10N2O/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,11H2,1H3
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI Key

      RJUWMZNBSHEASH-UHFFFAOYSA-N
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Canonical SMILES

      COC1=C(C=CC2=C1C=CC=N2)N
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Formula

      C10H10N2O
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      DSSTOX Substance ID

      DTXSID80700798
      Record name 5-Methoxyquinolin-6-amine
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID80700798
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

      Molecular Weight

      174.20 g/mol
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      CAS No.

      54620-48-3
      Record name 5-Methoxyquinolin-6-amine
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID80700798
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

      Reactant of Route 1
      Reactant of Route 1
      5-Methoxyquinolin-6-amine
      Reactant of Route 2
      Reactant of Route 2
      5-Methoxyquinolin-6-amine
      Reactant of Route 3
      Reactant of Route 3
      5-Methoxyquinolin-6-amine
      Reactant of Route 4
      Reactant of Route 4
      5-Methoxyquinolin-6-amine
      Reactant of Route 5
      Reactant of Route 5
      5-Methoxyquinolin-6-amine
      Reactant of Route 6
      Reactant of Route 6
      5-Methoxyquinolin-6-amine

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.